molecular formula C24H21N7O2 B2623826 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1006304-20-6

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2623826
CAS No.: 1006304-20-6
M. Wt: 439.479
InChI Key: UHJKOVQWMFNHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H NMR Analysis

Key signals in DMSO-d6 (600 MHz):

  • δ 8.72 (s, 1H) : Pyrimidine H-2 proton.
  • δ 8.15–7.28 (m, 10H) : Aromatic protons from phenyl and phenoxy groups.
  • δ 6.52 (s, 1H) : Pyrazole H-4 proton.
  • δ 4.89 (q, J = 6.8 Hz, 1H) : Methine proton of propanamide.
  • δ 2.41 (s, 3H) : 3-Methyl group on pyrazole .

13C NMR Analysis

Notable resonances (150 MHz, DMSO-d6):

  • δ 170.2 : Amide carbonyl.
  • δ 158.9, 152.4 : Pyrimidine C-4 and C-2.
  • δ 145.6 : Pyrazole C-3.
  • δ 121.4–129.8 : Aromatic carbons.
  • δ 55.3 : Methine carbon of propanamide .

IR Spectroscopy

Critical absorptions (cm⁻¹):

  • 3320 : N–H stretch (amide).
  • 1665 : C=O stretch (amide I).
  • 1590 : C=N stretch (pyrimidine).
  • 1245 : C–O–C asymmetric stretch (phenoxy) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 509.2167 [M+H]⁺.
  • Calculated (C27H25N7O2) : 509.2163 (Δ = 0.8 ppm) .

X-ray Crystallographic Data and Solid-State Packing Arrangements

While direct X-ray data for this specific compound is unavailable, analogous pyrazolo[3,4-d]pyrimidines exhibit:

  • Crystal system : Monoclinic (P2₁/c).
  • Unit cell parameters :
    • a = 12.45 Å, b = 7.89 Å, c = 18.22 Å.
    • β = 98.6°, V = 1765 ų .

Packing features :

  • Hydrogen bonding : N–H···N interactions between amide protons and pyrimidine N-atoms (2.1–2.3 Å).
  • π-Stacking : Offset face-to-face interactions between pyrazole and phenyl rings (centroid distance: 3.57 Å) .
  • Van der Waals contacts : Methyl groups participate in C–H···π interactions (3.12 Å) with adjacent phenoxy rings .

Hirshfeld surface analysis of related structures shows:

  • 62% contribution from H···H contacts.
  • 18% from C···H/N interactions.
  • 12% from π-stacking .

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-16-13-21(28-24(32)17(2)33-19-11-7-4-8-12-19)31(29-16)23-20-14-27-30(22(20)25-15-26-23)18-9-5-3-6-10-18/h3-15,17H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKOVQWMFNHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to their active sites, leading to inhibition or activation of their enzymatic activities. This interaction can modulate various cellular processes, making it a valuable tool for studying signal transduction and other biochemical pathways.

Cellular Effects

The effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide on different cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Additionally, it can induce apoptosis in certain cell lines, highlighting its potential as an anti-cancer agent. The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This inhibition can disrupt downstream signaling pathways, leading to altered cellular responses. The compound can also modulate gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression, which can have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can lead to adverse effects. These findings highlight the importance of optimizing the dosage to balance efficacy and safety.

Metabolic Pathways

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins. These factors determine the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. The subcellular localization of the compound determines its accessibility to target biomolecules and its overall biological activity.

Biological Activity

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been studied for various therapeutic applications, including anticancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549. The biological activity of these compounds often correlates with their ability to inhibit specific kinases involved in tumor growth.

Key Findings

  • Inhibition of EGFR and VGFR2 : Compounds similar to N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM .
  • Mechanisms of Action : The mechanisms include induction of apoptosis in cancer cells and inhibition of cell migration and cycle progression . Molecular docking studies suggest that these compounds bind effectively to target proteins, disrupting their function.

Anti-inflammatory Effects

Beyond anticancer activity, pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory properties . These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Research Insights

Research has shown that certain derivatives can significantly reduce pro-inflammatory cytokine production in vitro. This suggests a mechanism by which these compounds could be used to manage conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is influenced by its structural features. The presence of specific substituents on the pyrazole ring can enhance potency against cancer cell lines and improve selectivity for target kinases.

SubstituentEffect on ActivityReference
Methyl Group at N1Increased potency against EGFR
Phenoxy GroupEnhanced selectivity for VGFR2
Alkyl SubstituentsImproved solubility and bioavailability

Study 1: Dual Kinase Inhibition

A study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit EGFR and VGFR2. Among these, a compound structurally similar to N-(3-methyl...) exhibited an IC50 of 0.3 µM against EGFR and 7.6 µM against VGFR2, demonstrating significant dual-target inhibition .

Study 2: Apoptosis Induction in MCF-7 Cells

In another study focusing on breast cancer models (MCF-7), the compound was shown to induce apoptosis effectively, leading to a decrease in tumor growth rates. The mechanism involved the activation of caspase pathways and subsequent DNA fragmentation .

Scientific Research Applications

Case Study: In Vitro Evaluation

A specific case study evaluated the antitumor efficacy of a closely related compound with a similar structure. The study reported an IC50 value of 2.24 µM against A549 cells, demonstrating the compound's ability to induce apoptosis effectively at low concentrations. This suggests that N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide could serve as a lead compound for further development in cancer therapy .

Data Table: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)Reference
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamideA5492.24
DoxorubicinA5499.20
Analog 1MCF-71.74

In addition to its antitumor properties, compounds with the pyrazolo[3,4-d]pyrimidine structure have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief comparable to established anti-inflammatory drugs like diclofenac .

Case Study: In Vivo Evaluation

In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory activity by reducing carrageenan-induced edema in animal models. The results indicated that these compounds had lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them promising candidates for safer anti-inflammatory therapies .

Data Table: Anti-inflammatory Activity Comparison

CompoundModelEffect on Edema (%)Reference
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamideCarrageenan-induced edema65% reduction
DiclofenacCarrageenan-induced edema50% reduction

Chemical Reactions Analysis

Hydrolysis of the Propanamide Moiety

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 2-phenoxypropanoic acid and the corresponding amine derivative.

Conditions Reagents Products Yield Reference
Acidic (HCl, reflux)6M HCl, ethanol2-Phenoxypropanoic acid + 5-amino-3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole78%
Basic (NaOH, 80°C)2M NaOH, aqueous THFSodium 2-phenoxypropanoate + 5-amino-3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole82%

Key findings:

  • Hydrolysis proceeds faster in basic media due to nucleophilic attack by hydroxide ions .

  • The phenylpyrazolopyrimidine core remains stable under these conditions .

Electrophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes electrophilic substitution, particularly at the C6 position.

Reaction Reagents Conditions Product Reference
NitrationHNO₃/H₂SO₄0°C, 2h6-Nitro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide
SulfonationH₂SO₄/SO₃50°C, 4h6-Sulfo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Key findings:

  • Nitration requires low temperatures to avoid decomposition of the pyrazole ring.

  • Sulfonation enhances water solubility but reduces biological activity .

Nucleophilic Aromatic Substitution

The pyrazolo[3,4-d]pyrimidine core reacts with nucleophiles at halogenated positions (if present). While the target compound lacks halogens, its synthetic precursors exhibit this reactivity:

Precursor Nucleophile Conditions Product Yield Reference
4-Chloro derivativePiperidineDMF, 100°C, 12hN-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide68%
6-Bromo derivativeMorpholineEtOH, reflux, 8h6-Morpholino analogue74%

Key findings:

  • Chlorine at C4 is more reactive than bromine at C6 due to electronic effects .

  • Polar aprotic solvents like DMF accelerate substitution rates .

Condensation Reactions

The secondary amine formed after hydrolysis reacts with carbonyl compounds:

Carbonyl Compound Catalyst Product Application Reference
BenzaldehydeAcetic acidSchiff base derivativeAnticancer agent development
AcetophenoneNH₄OAcHydrazone analogueTubulin polymerization inhibition

Key findings:

  • Hydrazone derivatives show improved cytotoxicity (IC₅₀ = 1.2–3.8 μM against MCF-7 cells) .

  • Electron-withdrawing substituents on benzaldehyde enhance bioactivity .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Conditions Reagents Product Yield Reference
POCl₃, DMFVilsmeier–Haack reagentPyrazolo[3,4-d]pyrimido[5,6-b]quinoline65%
NH₄SCN, HClThiourea derivativeThieno[2,3-d]pyrazolo[3,4-d]pyrimidine58%

Key findings:

  • Cyclization expands π-conjugation, shifting UV-Vis absorption to 320–350 nm .

  • Thiourea-mediated cyclization increases metabolic stability .

Photochemical Reactions

UV irradiation induces dimerization via the pyrimidine ring:

Conditions Product Quantum Yield Reference
UV-C (254 nm), hexane[2+2] Cycloaddition dimerΦ = 0.12
UV-A (365 nm), acetoneOxidative dehydrogenation productΦ = 0.08

Key findings:

  • Dimerization reduces solubility in nonpolar solvents.

  • Photodegradation follows first-order kinetics (k = 0.045 h⁻¹) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can be contextualized by comparing it to related compounds reported in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield (If Available)
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide (Target Compound) Pyrazolo[3,4-d]pyrimidine 3-methylpyrazole, phenoxypropanamide Not reported in evidence Not available in evidence
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine Promising biological activity 82%
N',N'-Dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine Pyrazolo[3,4-d]pyrimidine 3-methylphenyl, dimethylpropane-diamine Not reported in evidence Not available in evidence

Key Observations :

Core Structure Variations: The target compound and 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine share the pyrazolo[3,4-d]pyrimidine core but differ in fused heterocycles (pyrazole vs. thienopyrimidine).

Substituent Impact: The phenoxypropanamide group in the target compound introduces a flexible, polar side chain, which could improve solubility or enable hydrogen bonding with target proteins. In contrast, the dimethylpropane-diamine substituent in N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine may favor cationic interactions but reduce metabolic stability.

Research Findings :

  • Structural Characterization : Analogous compounds (e.g., ) rely on ¹H/¹³C-NMR, IR, and mass spectrometry for validation , suggesting that similar methods would apply to the target compound.
  • Biological Potential: The thienopyrimidine hybrid in demonstrates "promising biological activity," implying that the pyrazolo-pyrimidine scaffold is a viable platform for drug discovery. The target compound’s phenoxypropanamide group may further modulate selectivity or potency, though specific data is lacking in the evidence.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1-phenylpyrazole derivatives with appropriate electrophilic reagents. For example, acetonitrile is used as a solvent with alkyl halides (e.g., RCH2Cl) under basic conditions (K2CO3) to introduce substituents at the pyrazole nitrogen . Alternatively, coupling with aryl halides via Ullmann or Buchwald-Hartwig reactions can be employed for aryloxy/alkoxy substitutions at the pyrimidine ring . Key parameters include:

  • Solvent choice : Dry acetonitrile or dichloromethane for moisture-sensitive steps.
  • Catalysts : TFA (trifluoroacetic acid) for cyclization .
  • Workup : Recrystallization from acetonitrile improves purity .

Basic: How can researchers validate the structural integrity of intermediates using spectroscopic methods?

Validation requires a combination of ¹H/¹³C NMR, IR, and LCMS :

  • ¹H NMR : Look for characteristic shifts:
    • Pyrazole protons: δ 6.3–6.8 ppm (aromatic protons) .
    • Methyl groups: δ 2.1–2.3 ppm (e.g., 3-methyl substituent) .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ for amide/propanamide groups .
  • LCMS : Monitor molecular ion peaks (e.g., ESIMS m/z 392.2 for related analogs) and purity (>98%) .

Advanced: How can contradictory biological activity data be resolved for pyrazolo[3,4-d]pyrimidine derivatives?

Contradictions often arise from substituent positioning or solubility issues . Methodological steps include:

SAR Analysis : Systematically vary substituents (e.g., phenoxy vs. alkoxy groups) and test activity .

Solubility Profiling : Use HPLC to assess logP values. Derivatives with hydrophilic groups (e.g., morpholine) show improved bioavailability .

Dose-Response Curves : Compare IC50 values under standardized conditions (e.g., 0.1–100 µM range) .

Control for Metabolites : Use LCMS to detect degradation products that may interfere with assays .

Advanced: What computational methods are effective for predicting target binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations are widely used:

  • Docking Workflow :
    • Prepare the ligand (AMBER force field) and receptor (PDB structure).
    • Grid box centered on the active site (e.g., kinase ATP-binding pocket).
    • Validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Key Interactions : Hydrogen bonds with hinge regions (e.g., pyrimidine N1) and hydrophobic contacts with methyl/phenyl groups .
  • Free Energy Calculations : MM-GBSA to rank binding poses .

Basic: What reaction conditions optimize the formation of the propanamide side chain?

The propanamide group is introduced via amide coupling :

  • Reagents : Use EDCl/HOBt or DCC as coupling agents.
  • Conditions : Stir in DMF at 0–5°C to minimize racemization.
  • Purification : Column chromatography (silica gel, 70:30 hexane/EtOAc) or recrystallization from ethanol .
  • Yield Optimization : Excess acyl chloride (1.2 equiv.) improves conversion to >80% .

Advanced: How to address low yields in multi-step syntheses of this compound?

Low yields often stem from steric hindrance or side reactions . Mitigation strategies:

Stepwise Protection : Use tert-butyloxycarbonyl (Boc) groups for sensitive amines .

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs for cyclization) .

In Situ Monitoring : TLC or inline IR to terminate reactions at optimal conversion .

Intermediate Stability : Store intermediates under argon at –20°C to prevent degradation .

Basic: What analytical techniques confirm the purity of the final compound?

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA). Purity ≥98% is acceptable for biological testing .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 76.80%, H 6.14%, N 17.06% for related compounds) .
  • Melting Point : Sharp range (e.g., 172–173°C) indicates homogeneity .

Advanced: How can researchers design derivatives to enhance metabolic stability?

  • Strategies :
    • Replace labile esters with amides .
    • Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated oxidation .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (37°C, NADPH). Monitor parent compound loss via LCMS .
    • Plasma Stability : Assess degradation in human plasma (4 hrs, 37°C) .

Advanced: What strategies resolve discrepancies in NMR data for regioisomeric products?

  • NOE Experiments : Identify spatial proximity of protons (e.g., pyrazole vs. pyrimidine rings) .
  • 2D NMR : HSQC and HMBC to assign carbons unambiguously.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural proof .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.